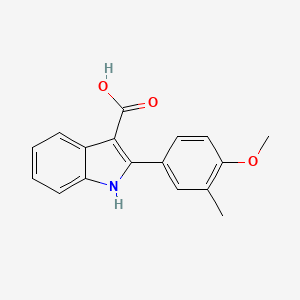
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid” is a derivative of indole, which is a heterocyclic compound. The indole ring is substituted at the 2-position with a 4-methoxy-3-methylphenyl group and at the 3-position with a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would consist of an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring. The 4-methoxy-3-methylphenyl group would be attached to the 2-position of the indole ring, and the carboxylic acid group would be attached to the 3-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. The presence of these groups could potentially make the compound more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar carboxylic acid group could potentially make the compound soluble in polar solvents. The compound could also exhibit acidic properties due to the presence of the carboxylic acid group .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Indole-Benzimidazole Derivatives Synthesis : Indole carboxylic acids, including derivatives similar to the compound , have been utilized as intermediates in the synthesis of novel indole-benzimidazole compounds. These compounds are prepared through the condensation of indole carboxylic acids with substituted o-phenylenediamines, highlighting their utility in creating complex heterocyclic structures (Xin-ying Wang et al., 2016).
Rh(III)-Catalyzed Selective Coupling : A Rh(III)-catalyzed selective coupling process involving N-methoxy-1H-indole-1-carboxamides demonstrates the versatility of indole derivatives in facilitating selective C-C and C-N bond formation, which is crucial for the development of diverse pharmaceuticals and organic materials (Jing Zheng, Yan Zhang, Sunliang Cui, 2014).
Spectroscopic Profiling and Computational Studies : Methyl 5-methoxy-1H-indole-2-carboxylate, a compound prepared from 5-methoxyindole-2-carboxylic acid, has been the subject of spectroscopic and computational studies. Its characterization sheds light on the electronic nature and reactivity of such molecules, providing a foundation for their application in the synthesis of biologically active molecules (M. Almutairi et al., 2017).
Biological and Pharmacological Applications
Potential Insulin Receptor Activators : Indole derivatives have been synthesized as potential insulin receptor activators, showcasing the therapeutic application possibilities of these compounds. The synthesis involves the conversion of 3-methoxy-4-aryl-furan-2,5-dicarboxylic acid into a structure that could modulate insulin receptor activity, which is crucial for diabetes treatment (S. Chou et al., 2006).
Antioxidant and Cytotoxicity Properties : 6-Methoxytetrahydro-β-carboline derivatives, synthesized from reactions involving compounds similar to 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid, have been studied for their in vitro antioxidant and cytotoxicity properties. These findings illustrate the potential of indole derivatives in contributing to antioxidant therapies and their safety profile in non-tumor cell lines (T. B. Goh et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10-9-11(7-8-14(10)21-2)16-15(17(19)20)12-5-3-4-6-13(12)18-16/h3-9,18H,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDAWRJNRYODEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C3=CC=CC=C3N2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1416154.png)

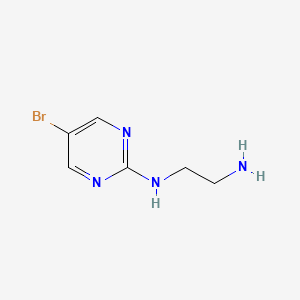
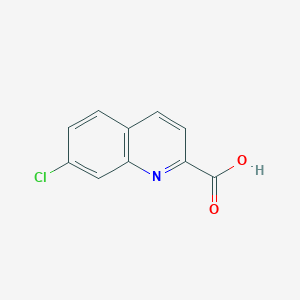
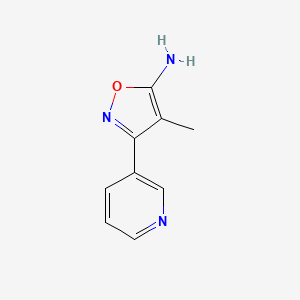
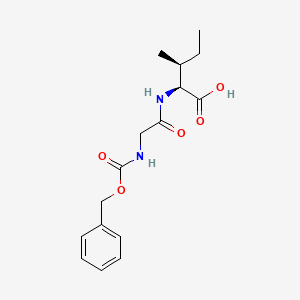
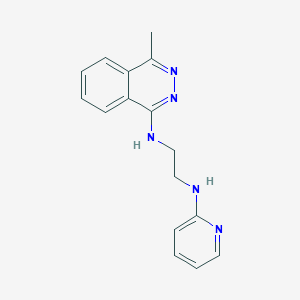
![methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1416165.png)

![5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B1416168.png)
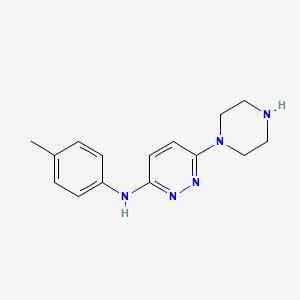
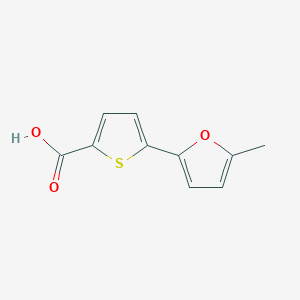
![3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416174.png)
![[3-(dimethylamino)phenyl]-1-piperazinylMethanone](/img/structure/B1416176.png)